molecular formula C18H17ClO3 B2359637 Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate CAS No. 344280-20-2

Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate

Cat. No.: B2359637
CAS No.: 344280-20-2
M. Wt: 316.78
InChI Key: ORJDDJNWYJLTSK-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate is a β-keto ester derivative featuring two aromatic substituents: a 4-chlorophenyl group at position 4 and a 4-methylphenyl group at position 2. Its molecular formula is C₁₈H₁₅ClO₃, with a molar mass of 314.76 g/mol. This compound is of interest in medicinal and agrochemical research due to the bioactivity of β-keto esters, which often serve as intermediates in synthesizing antifungal agents (e.g., metconazole precursors, as noted in ) .

Key structural features include:

  • A central 4-oxobutanoate backbone.
  • Electron-withdrawing chlorine (4-chlorophenyl) and electron-donating methyl (4-methylphenyl) groups, creating a polarized electronic environment.
  • An ester moiety, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-12-3-5-13(6-4-12)16(18(21)22-2)11-17(20)14-7-9-15(19)10-8-14/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDDJNWYJLTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation Mechanism

The reaction initiates with base-mediated deprotonation of methyl acetoacetate, forming an enolate that attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields an α,β-unsaturated β-keto ester, which undergoes oxidative cleavage (e.g., with KMnO₄) to introduce the γ-keto group.

Microwave Enhancement

Microwave irradiation promotes rapid heating, reducing side reactions such as polymerization or over-oxidation. The ionic liquid catalyst (N,N-dimethylbenzimidazolium iodide) stabilizes transition states, enhancing reaction efficiency.

Palladium Catalysis

In cross-coupling reactions, oxidative addition of the palladium catalyst to the brominated intermediate precedes transmetallation with the boronic acid. Reductive elimination releases the coupled product, regenerating the active catalyst.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate undergoes various types of chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.

Biology

  • Biological Interactions : This compound is used to study interactions with biological macromolecules, such as proteins and enzymes. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on enzymes, potentially leading to enzyme inhibition.

Medicine

  • Pharmaceutical Intermediate : It has been investigated for its potential as a pharmaceutical agent. Research indicates that it exhibits significant anticancer properties by inhibiting the growth of various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Studies have reported IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Industry

  • Material Development : The compound is also explored for its applications in developing new materials and chemical processes, particularly in specialty chemicals where specific reactivity is desired.

This compound has shown promising biological activities:

  • Antitumor Activity : Research has demonstrated that this compound can disrupt tubulin polymerization, similar to known antitumor agents like combretastatin A-4, thus inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation. For instance, the inhibition of dehydrogenases has been noted to positively influence conditions like breast cancer and endometriosis .

Case Studies

  • Antitumor Efficacy :
    • A study assessing various derivatives indicated that those with halogen substituents maintained moderate activity against cancer cell lines. A derivative with a bromine substituent exhibited an IC50 value of 7.06 µM against lung cancer cells.
  • Enzyme Interaction Studies :
    • Investigations into the enzyme inhibition capabilities of similar compounds have shown that they can effectively alter cellular processes, leading to potential therapeutic effects such as anti-inflammatory actions .

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 2-(4-Chlorophenyl)-4-(3-Methylphenyl)-4-Oxobutanoate

  • Structure : Differs in the position of the methyl group on the phenyl ring (3-methylphenyl vs. 4-methylphenyl).
  • Applications : Listed as a research chemical with four suppliers (), suggesting industrial relevance.
  • Key Data: Property Target Compound 3-Methylphenyl Analog CAS Number Not provided 344281-20-5 InChIKey Not provided BXAROCWNZVLMQX Commercial Availability Limited data 4 suppliers

4-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)-4-Oxobutanoic Acid

  • Structure : Replaces the 4-methylphenyl group with a 4-methylpiperazine moiety.
  • Properties : The piperazine ring introduces basicity (pKa ~8.5), improving water solubility. Hydrogen-bonding capacity may enhance interactions with biological targets.
  • Applications: Potential use in drug design due to improved pharmacokinetics (e.g., blood-brain barrier penetration).
  • Key Data :

    | Molecular Formula | C₁₅H₁₉ClN₂O₃ |
    | Molar Mass | 310.78 g/mol |
    | CAS Number | 139084-69-8 |

Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-Methylenebutanoate

  • Structure: Ethyl ester with dual methoxy substituents and an amino group.
  • Properties: Methoxy groups increase electron density, slowing hydrolysis of the ester compared to chlorine-substituted analogs. The amino group enables hydrogen bonding, as discussed in .
  • Synthesis: Prepared via acylation of 4-bromo-2-methylbutanoic acid (80% yield, ).
  • Key Data :

    | Yield | 80% |
    | HRMS (Experimental) | 356.1855 |

4-(3-Chloro-4-Methoxyphenyl)-4-Oxobutanoic Acid

  • Structure : Chlorine at position 3 and methoxy at position 4 on the phenyl ring.
  • Properties : Mixed electronic effects (Cl: electron-withdrawing; OMe: electron-donating) may alter acidity (pKa ~3.5–4.0 for β-keto acids).
  • Applications : Pharmaceutical intermediate with CAS 39496-87-2 ().

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the ketone, enhancing reactivity in condensation reactions.
  • Electron-Donating Groups (e.g., Me, OMe) : Stabilize intermediates in nucleophilic additions.
  • Steric Effects : Para-substituted analogs (e.g., target compound) exhibit higher crystallinity, as inferred from crystallography tools () .

Metabolic Stability

  • Metabolites like 2-[(acetylsulphanyl)methyl]-4-(4-methylphenyl)-4-oxobutanoic acid () suggest sulfation pathways, which may reduce bioavailability compared to non-sulfur-containing analogs .

Industrial Relevance

  • The target compound’s structural analogs are intermediates in fungicide production () and are commercially available (), highlighting their agrochemical utility .

Biological Activity

Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate, with CAS number 344280-20-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17ClO3
  • Molecular Weight : 316.78 g/mol
  • Synonyms : Methyl 4-(4-chlorophenyl)-4-oxo-2-(p-tolyl)butanoate

The compound features a chlorophenyl group and a methylphenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antibacterial Activity : Some derivatives have shown significant antibacterial properties against various bacterial strains.
  • Antifungal Properties : The compound may possess antifungal capabilities, making it a candidate for treating fungal infections.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, which could be beneficial in managing inflammatory diseases.
  • Analgesic Properties : Potential analgesic effects have been noted in related structures.

Case Studies and Experimental Data

  • Antibacterial Studies :
    • A study synthesized several Schiff base complexes from related compounds, revealing that some exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria .
    • Specific derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL.
  • Anti-inflammatory Activity :
    • In vitro assays indicated that certain analogs reduced the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory conditions .
  • Cytotoxic Effects :
    • A brine shrimp lethality assay revealed cytotoxic effects with an IC50 value of approximately 36 µg/mL for certain derivatives, indicating potential anti-cancer properties .
    • Selective cytotoxicity was observed in human cancer cell lines, particularly against A549 and A375 cells, with IC50 values below 10 µM .

Comparative Data Table

Activity TypeObserved EffectsIC50 Values
AntibacterialEffective against multiple strainsMIC: 50 µg/mL
Anti-inflammatoryReduced cytokine productionNot specified
CytotoxicitySelective against cancer cell lines<10 µM

Q & A

Q. What are the standard synthetic protocols for Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Claisen Condensation : Ethyl acetoacetate reacts with 4-methylbenzoyl chloride to form a β-ketoester intermediate.

Friedel-Crafts Acylation : The intermediate undergoes acylation with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the chlorophenyl group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the final product .
Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 317.2) validates molecular weight .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural validation employs orthogonal techniques:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å, dihedral angles between aromatic rings) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, ketone C=O at ~1680 cm⁻¹) .
  • HPLC Purity Analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure >95% purity .

Q. What biological activities are associated with this compound?

Methodological Answer: Reported activities include:

  • Enzyme Inhibition : Competitive inhibition of viral neuraminidase (IC₅₀ = 2.3 µM) via hydrophobic interactions with the 4-chlorophenyl group .
  • Protein Binding : High affinity (Kd = 0.8 µM) to serum albumin, affecting pharmacokinetics in preclinical models .
  • Antiviral Activity : Reduces influenza A viral load by 90% in MDCK cells at 10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or target isoforms. Strategies include:

  • Kinetic Studies : Measure inhibition constants (Ki) under standardized pH/temperature conditions .
  • Molecular Docking : Simulate binding poses (e.g., AutoDock Vina) to identify key residues (e.g., Arg152 in neuraminidase) .
  • Mutagenesis : Validate interactions by mutating predicted binding residues (e.g., Ala substitutions reduce inhibition by 70%) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer: Optimization involves:

  • Catalyst Screening : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation (FeCl₃ improves yield by 15% due to reduced side reactions) .
  • Solvent Selection : Use anhydrous DMF for Claisen condensation to minimize hydrolysis .
  • Process Monitoring : In-line FT-IR tracks reaction progress (e.g., ketone peak disappearance at 1680 cm⁻¹) .
Step Optimal Conditions Yield Improvement
Claisen CondensationDMF, 80°C, 4h85% → 92%
Friedel-CraftsFeCl₃, CH₂Cl₂, 0°C70% → 82%

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Chlorophenyl Group : Electron-withdrawing Cl increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions .
  • Methylphenyl Group : Electron-donating CH₃ stabilizes aromatic rings, improving binding to hydrophobic enzyme pockets .
    Computational Analysis :
  • DFT Calculations : HOMO-LUMO gaps (ΔE = 4.1 eV) correlate with redox stability .
  • QSAR Models : LogP values (~3.2) predict membrane permeability for antiviral activity .

Q. What analytical methods differentiate this compound from structurally similar derivatives?

Methodological Answer:

  • Chromatographic Separation : UPLC with a phenyl-hexyl column resolves positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) .
  • Tandem MS/MS : Fragmentation patterns (e.g., loss of COOCH₃ at m/z 317 → 285) distinguish it from ethyl ester analogs .

Tables of Key Data

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundEnzyme IC₅₀ (µM)LogP
Target Compound2.33.2
4-Methoxyphenyl Analog5.12.8
Ethyl Ester Derivative3.93.5

Q. Source :

Q. Table 2. Synthetic Yield Optimization

ParameterBaseline YieldOptimized Yield
Catalyst (AlCl₃ → FeCl₃)70%82%
Solvent (THF → DMF)75%92%

Q. Source :

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